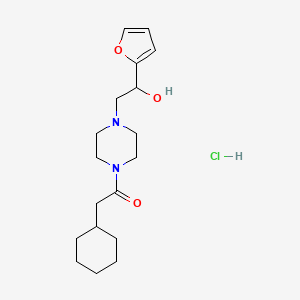![molecular formula C21H17N5O4S3 B2585328 Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 1351647-88-5](/img/structure/B2585328.png)
Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry, materials science, and biochemical research. Its structure contains multiple functional groups such as an ester, amide, benzo[d]thiazole, and thiadiazole ring system, making it a compound of significant interest for synthetic chemists and researchers.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, suggesting a wide range of potential targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to impact a range of biochemical pathways, leading to diverse downstream effects .
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, suggesting diverse potential effects .
Biochemical Analysis
Cellular Effects
Thiazoles have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions:: The synthesis of Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves a multi-step process:
Synthesis of Benzo[d]thiazole-2-carboxylic acid: Benzo[d]thiazole can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid, followed by oxidation.
Formation of 1,3,4-thiadiazole: 1,3,4-thiadiazole can be formed through the reaction of thiosemicarbazide with carbon disulfide and subsequent cyclization.
Formation of the intermediate: The benzo[d]thiazole-2-carboxylic acid can be reacted with thioacetic acid to form an intermediate. This is then condensed with 1,3,4-thiadiazole.
Final step: The final compound is obtained by esterification with ethyl bromoacetate and subsequent amidation with the amine group on benzo[d]thiazole and thiadiazole rings.
Industrial Production Methods:: Industrial-scale production may utilize slightly modified methods to optimize yield and purity, often involving catalysis and controlled reaction environments to minimize by-products. These methods ensure that the compound is produced efficiently and consistently.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The thiadiazole and benzo[d]thiazole rings can undergo oxidative transformations, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride, which can target the ester functional group.
Substitution: Nucleophilic substitution can occur at the ester group or the benzo[d]thiazole ring system using nucleophiles such as amines or thiols.
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols, amines.
Substitution products: Amino derivatives, thiol derivatives.
Scientific Research Applications
Comprehensive Description::
Chemistry: In synthetic organic chemistry, this compound can serve as a versatile intermediate for the preparation of various heterocyclic compounds, potentially leading to novel materials with unique properties.
Biology: The amide linkage and the aromatic rings confer potential bioactivity, making it a candidate for biological assays, such as enzyme inhibition or receptor binding studies.
Medicine: Due to its structural complexity, it has potential as a lead compound in drug discovery programs, particularly in developing new anti-inflammatory or anticancer agents.
Industry: In materials science, its unique chemical structure makes it suitable for applications in developing new polymers or as a building block for advanced materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds and Uniqueness::
Similar Compounds: Other compounds in the same family include derivatives of benzo[d]thiazole and 1,3,4-thiadiazole, such as benzo[d]thiazole-2-carboxamide and 1,3,4-thiadiazol-2-thiol.
Uniqueness: Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is unique due to its specific combination of functional groups and the resulting chemical properties. It exhibits a complex interplay between its aromatic rings and functional groups, which can lead to distinct chemical reactivity and potential biological activity.
This compound’s diversity in functional groups and structure makes it a versatile and valuable molecule for a variety of scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(1,3-benzothiazole-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S3/c1-2-30-19(29)12-7-3-4-8-13(12)22-16(27)11-31-21-26-25-20(33-21)24-17(28)18-23-14-9-5-6-10-15(14)32-18/h3-10H,2,11H2,1H3,(H,22,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIYXJRPNMTRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2585248.png)

![5-(azepane-1-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B2585251.png)
![5-[(3R)-3-Pyridin-4-yloxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2585253.png)
![Methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate](/img/structure/B2585254.png)

![N-[(1-aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide dihydrochloride](/img/structure/B2585257.png)
![2-[3-(Trifluoromethyl)pyrazol-1-yl]pyridine-4-carboxylic acid](/img/structure/B2585259.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2585262.png)
![2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2585263.png)


